Product packaging for 4-Ethenyl-N-hydroxybenzamide(Cat. No.:CAS No. 24363-16-4)

4-Ethenyl-N-hydroxybenzamide

Cat. No.: B13801509
CAS No.: 24363-16-4
M. Wt: 163.17 g/mol
InChI Key: WMMOOOXPUVDJSP-UHFFFAOYSA-N
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Description

Overview of N-Hydroxybenzamides as a Scaffold in Chemical Biology and Medicinal Chemistry Research

N-hydroxybenzamides are a class of organic compounds characterized by a benzamide (B126) core with a hydroxyl group attached to the nitrogen atom (a hydroxamic acid). This particular arrangement makes the N-hydroxybenzamide moiety an excellent chelating agent for metal ions, a property that is central to its biological activities. nih.govacs.orgunl.pt The ability to bind metal ions, particularly zinc (Zn²⁺), has positioned N-hydroxybenzamides as a critical scaffold in drug discovery. nih.govacs.org

A primary area of research for this class of compounds is in the development of histone deacetylase (HDAC) inhibitors. smolecule.comresearchgate.netnih.govnih.gov HDACs are a family of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone proteins. nih.govsmolecule.com In various cancers, HDACs are often overexpressed, leading to abnormal cell proliferation. nih.govnih.gov The hydroxamic acid group of N-hydroxybenzamides can effectively bind to the zinc ion in the active site of HDAC enzymes, inhibiting their function and making these compounds potent anti-cancer agents. researchgate.netnih.gov Several approved drugs, such as Vorinostat and Belinostat, feature the hydroxamic acid moiety, underscoring its therapeutic importance. nih.govacs.org Beyond cancer, N-hydroxybenzamide derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and antiprotozoal agents. unl.ptacs.orgnih.gov

Academic Context of Vinyl and Hydroxylamine (B1172632) Functional Groups in Organic Chemistry

The structure of 4-Ethenyl-N-hydroxybenzamide is distinguished by two key functional groups: the vinyl group and the hydroxylamine group (as part of the hydroxamic acid).

The vinyl group (–CH=CH₂), also known as an ethenyl group, is an alkene functional group. wikipedia.org In organic chemistry, it is recognized for its ability to undergo a variety of reactions, most notably polymerization. wikipedia.org The presence of a double bond makes the vinyl group a site of high electron density, rendering it susceptible to electrophilic addition and cycloaddition reactions. nih.gov In the context of medicinal chemistry, the vinyl group can act as a Michael acceptor or a covalent warhead, capable of forming covalent bonds with biological targets like cysteine residues in enzymes. nih.govresearchgate.net This reactivity makes it a valuable component in the design of targeted covalent inhibitors.

The hydroxylamine (–NHOH) functional group is a derivative of ammonia (B1221849) where one hydrogen atom is replaced by a hydroxyl group. nbinno.com It is a key component of hydroxamic acids (R-CO-NHOH). The synthesis of hydroxamic acids, including N-hydroxybenzamides, typically involves the reaction of a carboxylic acid derivative, such as an acyl chloride or an ester, with hydroxylamine. acs.orgnbinno.comorgsyn.org The hydroxylamine moiety is crucial for the metal-chelating properties of these molecules, which is the foundation for many of their biological activities, particularly as metalloenzyme inhibitors. nih.govbenthamscience.com

Historical Perspectives and Evolution of Research on Related N-Hydroxybenzamide Structures

The history of N-hydroxybenzamide-related structures is deeply intertwined with the broader history of hydroxamic acids. First discovered in the 19th century, hydroxamic acids were initially subjects of fundamental chemical interest. researchgate.net Their biological significance began to be appreciated much later. A pivotal moment came with the discovery of their potent ability to inhibit metalloenzymes. benthamscience.com

In the mid-20th century, the role of hydroxamic acids as urease inhibitors was identified. benthamscience.com However, it was their development as HDAC inhibitors in the late 20th and early 21st centuries that brought them to the forefront of medicinal chemistry. nih.govresearchgate.net This led to a surge in the synthesis and evaluation of a vast number of derivatives, including various substituted N-hydroxybenzamides. nih.govnih.govnih.gov Researchers have systematically modified the core structure to improve potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov The discovery of serendipitous anticonvulsant activity in some related cyclic ureide structures also highlights the long history of modifying core scaffolds to discover new therapeutic agents. neupsykey.com This ongoing research continues to explore the therapeutic potential of the N-hydroxybenzamide scaffold in a wide range of diseases. acs.orgscispace.com

While extensive research exists for the N-hydroxybenzamide class, published studies focusing specifically on the synthesis and biological characterization of this compound are limited. However, the compound is available from commercial suppliers, indicating its use in research settings. echemi.comevitachem.com A plausible synthetic route would involve the reaction of 4-vinylbenzoyl chloride with hydroxylamine, a standard method for preparing N-hydroxybenzamides. acs.orgnbinno.com The starting material, 4-vinylbenzoic acid, is a known compound used in polymer and organic synthesis. sigmaaldrich.comchemicalbook.com

Data Table for this compound

PropertyValueSource(s)
IUPAC Name N-Hydroxy-4-vinylbenzamide echemi.com
Synonyms This compound, Benzamide, 4-ethenyl-N-hydroxy- echemi.com
CAS Number 24363-16-4 echemi.com
Molecular Formula C₉H₉NO₂ echemi.com
Molecular Weight 163.17 g/mol echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B13801509 4-Ethenyl-N-hydroxybenzamide CAS No. 24363-16-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24363-16-4

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4-ethenyl-N-hydroxybenzamide

InChI

InChI=1S/C9H9NO2/c1-2-7-3-5-8(6-4-7)9(11)10-12/h2-6,12H,1H2,(H,10,11)

InChI Key

WMMOOOXPUVDJSP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)NO

Origin of Product

United States

Synthetic Methodologies for 4 Ethenyl N Hydroxybenzamide and Its Analogues

Strategic Approaches to N-Hydroxybenzamide Formation

The N-hydroxybenzamide moiety is a critical pharmacophore in many biologically active compounds. Its synthesis is typically achieved by forming an amide bond between a carboxylic acid derivative and hydroxylamine (B1172632).

Direct amide formation involves the coupling of a benzoic acid derivative with hydroxylamine, often requiring activation of the carboxylic acid to facilitate the reaction. A common method is the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester. For instance, reacting a 4-substituted benzoyl chloride with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) yields the corresponding N-hydroxybenzamide.

Another approach involves using standard peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS), can mediate the direct condensation of a benzoic acid with hydroxylamine to form the desired product under mild conditions.

This strategy focuses on the nucleophilic character of hydroxylamine reacting with various carbonyl compounds. The reaction of esters, such as methyl 4-vinylbenzoate, with hydroxylamine hydrochloride in a basic medium (e.g., methanolic potassium hydroxide) is a well-established method for preparing hydroxamic acids. This pathway is often preferred when the starting carboxylic acid is readily available as its ester.

Furthermore, N-acylbenzamides can serve as precursors. The reaction of N-acetylbenzamides with hydroxylamine hydrochloride can lead to the formation of the N-hydroxybenzamide scaffold, although this can sometimes lead to side products like 1,2,4-oxadiazoles depending on the reaction conditions. researchgate.net The choice of solvent and base is crucial in directing the reaction towards the desired hydroxamic acid product. researchgate.net

Methods for Ethenyl Group Incorporation

The introduction of the ethenyl (vinyl) group onto the benzene (B151609) ring is a key transformation. This can be accomplished either before or after the formation of the N-hydroxybenzamide group, depending on the compatibility of the functional groups with the reaction conditions.

The Wittig reaction is a powerful and widely used method for alkene synthesis from aldehydes or ketones. organic-chemistry.orgwikipedia.org In the context of synthesizing 4-Ethenyl-N-hydroxybenzamide, this would typically involve the reaction of a 4-formyl-N-hydroxybenzamide precursor with a phosphonium (B103445) ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). organic-chemistry.org The ylide is generated in situ by treating a methyltriphenylphosphonium (B96628) salt with a strong base. This reaction is highly reliable for converting an aromatic aldehyde into a terminal alkene. wikipedia.org

The term "alkylation" in this context generally refers to the formation of a carbon-carbon bond to introduce the ethenyl precursor. A classical, though less direct, approach could involve the addition of a vinyl Grignard reagent (vinylmagnesium bromide) to a 4-formylbenzamide (B2918280) derivative. This would produce a secondary alcohol, which could then be dehydrated under acidic conditions to yield the desired ethenyl group. However, this two-step process is often lower yielding and less atom-economical than more modern methods.

Palladium-catalyzed cross-coupling reactions represent one of the most versatile and efficient strategies for forming carbon-carbon bonds, including the installation of a vinyl group onto an aromatic ring. acs.orgyoutube.com These reactions typically involve coupling an aryl halide or triflate with a vinyl-containing organometallic or organosilicon reagent. beilstein-journals.orgnih.gov The N-hydroxybenzamide moiety is generally tolerant of these reaction conditions, making this a robust approach. acs.org

Several named reactions are applicable:

Suzuki Coupling: This involves the reaction of a 4-halobenzamide derivative (e.g., 4-bromo-N-hydroxybenzamide) with vinylboronic acid or its esters in the presence of a palladium catalyst and a base.

Stille Coupling: This reaction couples the aryl halide with a vinyltin (B8441512) reagent, such as vinyltributyltin. While effective, the toxicity of organotin compounds is a significant drawback.

Heck Reaction: This method directly couples the aryl halide with ethylene (B1197577) gas under palladium catalysis. It offers high atom economy but can sometimes be challenging to control for monosubstitution.

Hiyama-Denmark Coupling: A modern alternative involves the use of vinylsilanes, such as vinyltrimethoxysilane, which are activated by a fluoride (B91410) source (e.g., TBAF). nih.gov These reagents are non-toxic and environmentally benign. nih.gov

Comparison of Palladium-Catalyzed Vinylation Reactions
Reaction NameAryl SubstrateVinyl SourceTypical CatalystKey AdvantagesKey Disadvantages
Suzuki CouplingAr-Br, Ar-I, Ar-OTfVinylboronic acid/esterPd(PPh₃)₄, Pd(dppf)Cl₂Mild conditions, commercially available reagents, low toxicity of byproducts.Boronic acids can be unstable.
Stille CouplingAr-Br, Ar-I, Ar-OTfVinyltributyltinPd(PPh₃)₄High functional group tolerance, reliable.High toxicity of tin reagents and byproducts.
Heck ReactionAr-Br, Ar-IEthylenePd(OAc)₂, PPh₃High atom economy, inexpensive vinyl source.Requires pressure, potential for side reactions (e.g., double addition).
Hiyama-Denmark CouplingAr-I, Ar-BrVinylsilanePd(dba)₂, phosphine (B1218219) ligandLow toxicity, stable reagents. nih.govRequires a fluoride activator (e.g., TBAF). nih.gov

Advanced Synthetic Transformations and Cascade Reactions

Advanced synthetic strategies aim to improve efficiency by combining multiple steps into a single pot or through cascade reactions, where the product of one reaction triggers the next. While a dedicated cascade reaction for this compound is not widely reported, a plausible advanced synthesis could involve a strategic sequence of reactions in one pot.

Another advanced approach involves leveraging intramolecular reactions. For instance, a suitably designed precursor could undergo a rhodium-catalyzed C-H activation/alkenylation followed by an intramolecular cyclization-rearrangement sequence to generate complex analogues of the target molecule. While more complex, these methods offer novel pathways to structurally diverse derivatives.

Rh(III)-Catalyzed C-H Activation/Annulation Strategies

Transition-metal catalysis, particularly involving rhodium(III), has emerged as a powerful tool for the synthesis of N-hydroxybenzamide analogues through C-H activation and annulation. rsc.org This strategy allows for the construction of complex heterocyclic structures, such as isoquinolones, from simpler N-hydroxybenzamide precursors. nih.govnih.gov

The general mechanism involves the direction of the rhodium catalyst to an ortho C-H bond by the hydroxamide group. This leads to the formation of a five-membered rhodacycle intermediate. nih.gov This intermediate can then react with a coupling partner, such as an alkyne, through insertion, leading to a seven-membered rhodacycle. nih.gov Subsequent intramolecular annulation and cleavage of the N-O bond yield the final heterocyclic product. nih.govsemanticscholar.org These reactions are highly efficient, often proceeding in a single pot and generating water as the only byproduct, which makes the process atom-economical. nih.govsemanticscholar.org

The versatility of this method allows for the use of various substituted N-hydroxybenzamides and different coupling partners, providing access to a diverse library of analogues. For instance, the reaction of N-hydroxybenzamides with propargylic acetates yields NH-free isoquinolones in moderate to excellent yields. nih.govnih.gov The reaction conditions are typically tolerant of a wide range of functional groups on the benzamide (B126) ring, including both electron-donating and electron-withdrawing substituents. semanticscholar.org

Table 1: Examples of Rh(III)-Catalyzed Annulation of N-Hydroxybenzamides with Propargylic Acetates

N-Hydroxybenzamide SubstituentAlkyne Coupling PartnerProductYield (%)
4-MethylPhenylpropargyl acetate3-Phenyl-7-methylisoquinolone85%
4-MethoxyPhenylpropargyl acetate3-Phenyl-7-methoxyisoquinolone92%
4-ChloroPhenylpropargyl acetate3-Phenyl-7-chloroisoquinolone78%
3-FluoroPhenylpropargyl acetate3-Phenyl-6-fluoroisoquinolone75%
UnsubstitutedDiphenylacetylene3,4-Diphenylisoquinolone88%

Note: Data is representative of typical yields found in the literature for this type of reaction.

Multi-Step Synthetic Sequences and Intermediate Elaboration

The synthesis of this compound can also be accomplished through more traditional multi-step synthetic sequences. This approach offers precise control over the introduction of functional groups through the elaboration of key intermediates. A common strategy for forming the N-hydroxybenzamide core involves the coupling of a carboxylic acid derivative with hydroxylamine. nanobioletters.com

A plausible synthetic route for this compound would begin with 4-vinylbenzoic acid as the starting material. The synthesis would proceed through the following key steps:

Activation of the Carboxylic Acid : The carboxylic acid group of 4-vinylbenzoic acid is first activated to facilitate amide bond formation. A common method is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This creates a highly reactive intermediate. nanobioletters.com

Amide Bond Formation : The resulting 4-vinylbenzoyl chloride is then reacted with hydroxylamine (NH₂OH) or a protected version like O-benzylhydroxylamine. The use of a base, such as triethylamine (B128534) or pyridine, is typically required to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.net

Deprotection (if necessary) : If a protected hydroxylamine was used, a final deprotection step is necessary. For example, if an O-benzyl group was used for protection, it can be removed via catalytic hydrogenation to yield the final this compound.

This step-wise approach allows for the purification of intermediates at each stage, ensuring the high purity of the final product. nanobioletters.com The general nature of this sequence makes it adaptable for creating a variety of substituted N-hydroxybenzamide analogues by simply starting with the corresponding substituted benzoic acid. vnu.edu.vn

Green Chemistry Principles in Synthesis of N-Hydroxybenzamides

The application of green chemistry principles to the synthesis of N-hydroxybenzamides aims to reduce the environmental impact of these processes by minimizing waste, using safer solvents, and improving energy efficiency. eurekaselect.comnih.gov

Utilization of Environmentally Benign Solvents and Conditions (e.g., Microwave-Assisted Synthesis in Water)

A key tenet of green chemistry is the use of environmentally benign solvents. researchgate.net Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. eurekaselect.com While organic reactions in water can be challenging due to the poor solubility of many organic reagents, techniques such as the use of co-solvents or phase-transfer catalysts can overcome these limitations.

Microwave-assisted organic synthesis (MAOS) is another important green chemistry technique that can significantly enhance the synthesis of N-hydroxybenzamides. eurekaselect.comijnrd.org Microwave heating can dramatically reduce reaction times, often from hours to minutes, and increase product yields compared to conventional heating methods. ijnrd.orgnih.gov The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net

The combination of microwave irradiation and water as a solvent represents a particularly green and efficient approach for amide synthesis. eurekaselect.com For example, the hydrolysis of benzamide to benzoic acid, a related reaction, can be completed in 7 minutes with a 99% yield under microwave conditions, whereas conventional methods require an hour. ijnrd.org This synergy allows for faster, cleaner, and more energy-efficient chemical processes. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzamide Synthesis

ReactionHeating MethodSolventReaction TimeYield (%)
Benzamide HydrolysisConventionalWater1 hour~90%
Benzamide HydrolysisMicrowaveWater7 minutes99%
Knoevenagel CondensationConventionalOrganic SolventSeveral hoursGood
Knoevenagel CondensationMicrowaveWaterFew minutesExcellent

Note: This table provides a general comparison based on literature reports for related reactions to illustrate the advantages of microwave-assisted synthesis. ijnrd.org

Catalytic Efficiency and Sustainable Reagent Development

Catalytic efficiency is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with high selectivity and under milder conditions, reducing energy consumption and byproduct formation. researchgate.net In the context of N-hydroxybenzamide synthesis, the use of rhodium and ruthenium catalysts for C-H activation showcases high efficiency, allowing complex molecular transformations in a single step. rsc.org

The development of sustainable reagents is also critical. This includes designing catalysts based on more abundant and less toxic metals, although much of the current advanced C-H activation catalysis relies on precious metals like rhodium. rsc.orgnih.gov Furthermore, developing reactions that can proceed under catalyst-free conditions represents a significant advance in sustainability. researchgate.net For some amide bond formations, it is possible to achieve high yields without any catalyst, simply by heating the reactants under solvent-free conditions, which further enhances the green credentials of the process. researchgate.net The ultimate goal is to create synthetic pathways that are not only efficient in terms of yield and time but also minimize the use and generation of hazardous substances, aligning with the core principles of sustainable chemistry. nih.gov

Chemical Reactivity and Mechanistic Studies of 4 Ethenyl N Hydroxybenzamide

Reactivity of the N-Hydroxamic Acid Moiety

The N-hydroxamic acid group (-CO-NH-OH) is a versatile functional group known for its redox activity and, most notably, its strong ability to chelate metal ions.

Oxidation and Reduction Pathways

The N-hydroxamic acid moiety can undergo both oxidation and reduction, although specific pathways for 4-Ethenyl-N-hydroxybenzamide have not been detailed.

Oxidation: Oxidation of hydroxamic acids can lead to the formation of acyl-nitroso intermediates. These are highly reactive species that can participate in various subsequent reactions. Under certain conditions, N-alkyl hydroxamic acids can react with quinones via a radical homolysis and recoupling pathway, generating reactive N-centered free radicals. researchgate.net This suggests that this compound could potentially be activated to form radical species, which might influence its stability and interactions in biological or chemical systems.

Reduction: The reduction of the hydroxamic acid group typically yields the corresponding amide. This transformation requires appropriate reducing agents and conditions, which would need to be determined experimentally for this specific compound.

Metal Chelation Chemistry and Coordination Behavior

A defining characteristic of hydroxamic acids is their exceptional ability to act as bidentate ligands, forming stable complexes with a wide range of metal ions. This process, known as chelation, involves the formation of a stable ring structure incorporating the metal ion. ebsco.com

The N-hydroxybenzamide portion of the molecule is expected to be the primary site for metal interaction. The oxygen atoms of the carbonyl and hydroxyl groups coordinate with a metal ion, forming a stable five-membered ring. researchgate.netmdpi.com This chelating property is fundamental to the function of many biologically active hydroxamic acids.

The stability of these metal complexes is generally high, allowing hydroxamic acids to effectively sequester metal ions like iron (Fe³⁺), copper (Cu²⁺), nickel (Ni²⁺), and zinc (Zn²⁺). researchgate.netbeloit.edu The specific coordination behavior and the stability of the resulting chelates with this compound would depend on factors such as the pH of the solution and the nature of the metal ion involved.

Interactive Data Table: Expected Metal Chelation Properties

Metal IonExpected Coordination SitePotential Chelate StructureRelative Stability (General)
Fe³⁺Carbonyl (O) & Hydroxyl (O)5-membered ringVery High
Cu²⁺Carbonyl (O) & Hydroxyl (O)5-membered ringHigh
Zn²⁺Carbonyl (O) & Hydroxyl (O)5-membered ringModerate to High
Ni²⁺Carbonyl (O) & Hydroxyl (O)5-membered ringModerate

Note: This table is based on the general behavior of N-hydroxybenzamide derivatives and is intended to be illustrative. Specific stability constants for this compound are not available.

Reactivity of the Ethenyl Group

The ethenyl (or vinyl) group (-CH=CH₂) attached to the benzene (B151609) ring is essentially a styrene (B11656) moiety. This part of the molecule is susceptible to addition reactions and is capable of undergoing polymerization.

Addition Reactions Across the Double Bond

The double bond of the ethenyl group is electron-rich and can undergo various electrophilic addition reactions. The benzene ring influences the reactivity, stabilizing intermediates through resonance. Common addition reactions include:

Halogenation: Reaction with halogens (e.g., Br₂) would lead to the addition of two halogen atoms across the double bond.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) would follow Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide to the carbon adjacent to the benzene ring.

Hydration: Acid-catalyzed addition of water would yield an alcohol.

Epoxidation: Reaction with a peroxy acid (like MCPBA) would form an epoxide, a three-membered ring containing oxygen. libretexts.org

Conjugate (Michael) Addition: While the ethenyl group itself is not directly conjugated to an electron-withdrawing group, its electronic properties can be influenced by the rest of the molecule, potentially allowing for conjugate-style additions with specific nucleophiles under certain conditions. libretexts.orgmasterorganicchemistry.com

Polymerization Potential and Control Strategies

The presence of the styrenic vinyl group gives this compound the potential to act as a monomer in polymerization reactions. Styrene and its derivatives typically undergo free-radical polymerization. youtube.com

Polymerization Mechanism: The process involves three main stages: initiation (formation of free radicals), propagation (sequential addition of monomer units to the growing radical chain), and termination (destruction of the radical centers). youtube.com The resulting polymer would be poly(4-(N-hydroxycarbamoyl)styrene).

Control Strategies: Uncontrolled polymerization can lead to undesired product formation. mdpi.com Several strategies exist to control this process:

Inhibitors: Phenolic compounds or stable nitroxide radicals can be added to scavenge free radicals and prevent premature polymerization during storage or synthesis. mdpi.com

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allow for precise control over the polymer's molecular weight, architecture, and dispersity. researchgate.net These methods would be applicable for creating well-defined polymers from this compound.

Intramolecular Rearrangement Reactions

Hydroxamic acids and their derivatives can undergo rearrangement reactions, most notably the Lossen rearrangement. This reaction typically involves the conversion of an O-acyl, O-sulfonyl, or O-phosphonyl derivative of a hydroxamic acid to an isocyanate, which can then be converted to other functional groups like amines or ureas. While there is no specific literature detailing this rearrangement for this compound, it is a plausible reaction pathway for its activated derivatives. scispace.com

Recent studies on related N-alkyl hydroxamic acids have also identified alternative pathways involving radical formation rather than a classic Lossen rearrangement, especially in the presence of certain oxidizing agents. researchgate.net The specific conditions would determine whether this compound or its derivatives would undergo such rearrangements.

Investigation of Reaction Kinetics and Thermodynamic Parameters

Currently, there is a lack of published studies detailing the reaction kinetics and thermodynamic parameters of this compound. Research into the rates of reaction for this compound, including determining rate constants, activation energies, and the influence of catalysts, has not been reported. Similarly, thermodynamic data such as enthalpy, entropy, and Gibbs free energy of formation or reaction are not available in the current body of scientific literature.

For related compounds, such as N-(hydroxymethyl)benzamide derivatives, kinetic studies on their aqueous breakdown have been conducted, revealing dependencies on pH and catalysis by hydronium and hydroxide (B78521) ions. nih.gov However, the presence of the ethenyl group in this compound would significantly influence its electronic properties and, consequently, its reaction kinetics in ways that cannot be directly extrapolated from these findings.

Analysis of Electrophilic and Nucleophilic Sites

A detailed analysis of the electrophilic and nucleophilic sites of this compound, based on computational chemistry methods like Density Functional Theory (DFT), has not been specifically published. Such studies are crucial for understanding a molecule's reactivity, predicting reaction mechanisms, and designing new synthetic pathways.

In general, for a molecule like this compound, one can hypothesize the following reactive sites based on its structure:

Nucleophilic Sites: The oxygen and nitrogen atoms of the N-hydroxybenzamide group possess lone pairs of electrons, making them potential nucleophiles. The ethenyl group's π-bond can also act as a nucleophile in reactions with strong electrophiles.

Electrophilic Sites: The carbonyl carbon of the amide group is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms, making it a primary electrophilic site for nucleophilic attack. The carbon atoms of the ethenyl group can become electrophilic upon protonation or interaction with an electrophilic reagent.

Computational studies on other complex benzamide (B126) derivatives, such as 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide, have utilized DFT to analyze frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps to identify reactive sites. mdpi.comdntb.gov.ua A similar dedicated study on this compound would be necessary to provide precise, data-driven insights into its electrophilic and nucleophilic character.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and spatial relationships of atoms within 4-Ethenyl-N-hydroxybenzamide can be mapped out.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The spectrum of this compound is expected to show distinct signals for the vinyl, aromatic, and N-hydroxy protons. The aromatic protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. chemicalbook.com The vinyl group presents a more complex system, often an AMX spin system, resulting in a doublet of doublets for the proton on the carbon attached to the ring, and separate signals for the two terminal, diastereotopic protons. brainly.comchemicalbook.com The labile protons of the N-hydroxy group (-NH and -OH) may appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H (vinyl, trans to ring) ~5.4 dd J_trans ≈ 17.6, J_gem ≈ 1.0
H (vinyl, cis to ring) ~5.9 dd J_cis ≈ 10.9, J_gem ≈ 1.0
H (vinyl, adjacent to ring) ~6.7 dd J_trans ≈ 17.6, J_cis ≈ 10.9
H (aromatic, ortho to ethenyl) ~7.5 d J ≈ 8.5
H (aromatic, ortho to amide) ~7.8 d J ≈ 8.5
NH (amide) ~9.0 - 11.0 br s -

Note: Predicted values are based on data from analogous compounds such as 4-Vinylbenzoic acid and 4-Hydroxybenzamide. Actual values may vary based on solvent and experimental conditions. chemicalbook.combrainly.com

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are anticipated: six for the aromatic ring and vinyl group, one for the carbonyl carbon of the amide, and one for the ipso-carbon attached to the amide group. The carbonyl carbon is typically the most deshielded, appearing furthest downfield. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C (terminal vinyl, CH₂) ~116
C (aromatic, CH) ~126-129
C (aromatic, C-ipso, amide) ~131
C (vinyl, CH) ~136
C (aromatic, C-ipso, ethenyl) ~140

Note: Predicted values are based on data from analogous compounds. The specific shifts of the aromatic carbons require detailed 2D NMR analysis for definitive assignment. rsc.orgresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations. emerypharma.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). emerypharma.com For this compound, COSY would show correlations between the adjacent vinyl protons and between the ortho- and meta-protons on the aromatic ring, confirming their connectivity. bmrb.io

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. harvard.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over two to three bonds) between protons and carbons. bmrb.io This is particularly useful for identifying connectivity across quaternary carbons. Key expected correlations would include the vinyl protons to the aromatic ipso-carbon and the aromatic protons ortho to the amide group to the carbonyl carbon, linking the major fragments of the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (FTIR) or the inelastic scattering of light (Raman), which correspond to the vibrational frequencies of specific bonds.

The FTIR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H and N-H stretching vibrations of the hydroxamic acid moiety. spectrabase.com The C=O (amide I) stretching vibration typically appears as a strong band around 1640-1680 cm⁻¹. spectrabase.com Stretching vibrations for the aromatic C=C bonds are expected in the 1600-1450 cm⁻¹ region, while the vinyl C=C stretch would appear around 1630 cm⁻¹. Out-of-plane C-H bending vibrations for the 1,4-disubstituted aromatic ring and the vinyl group would provide further structural confirmation in the fingerprint region (below 1000 cm⁻¹). rsc.org

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
O-H / N-H Stretch 3400 - 3200 (broad)
Aromatic C-H Stretch 3100 - 3000
C=O (Amide I) Stretch 1680 - 1640
C=C (Vinyl) Stretch ~1630
C=C (Aromatic) Stretch 1600 - 1450
N-H (Amide II) Bend 1550 - 1510
C-H (Vinyl) Bend (out-of-plane) 1000 - 900

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and can offer structural insights through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Common fragmentation pathways for benzamides often involve cleavage of the amide bond. A key fragment would likely be the 4-ethenylbenzoyl cation, resulting from the loss of the •NHOH radical. Further fragmentation of the 4-ethenylphenyl moiety could also be observed. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₉H₉NO₂, HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass.

Molecular Formula: C₉H₉NO₂

Calculated Exact Mass: 163.06333 g/mol

Confirmation of this exact mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, complementing the structural data obtained from NMR and vibrational spectroscopy.

Derivatization-Enhanced Detection Strategies in MS

Mass spectrometry (MS) is a powerful tool for determining molecular weight and structure, but the analysis of certain compounds can be hampered by poor ionization efficiency or chromatographic behavior. spectroscopyonline.comnih.gov Chemical derivatization is a strategy used to modify the analyte's structure to overcome these limitations, thereby enhancing detection sensitivity and selectivity. spectroscopyonline.com While specific derivatization protocols for this compound are not extensively documented, suitable methods can be inferred based on its constituent functional groups—primarily the N-hydroxyamide moiety.

The primary goals of derivatization for MS analysis are to increase volatility, improve thermal stability for gas chromatography (GC), enhance chromatographic retention on reversed-phase columns for liquid chromatography (LC), and, most importantly, boost ionization efficiency in the MS source. spectroscopyonline.commdpi.com For this compound, the acidic proton of the N-hydroxy group is a prime target for derivatization.

Potential Derivatization Approaches:

Silylation: This is a common derivatization technique for compounds containing active hydrogens (e.g., in -OH, -NH, -COOH groups). researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can replace the active hydrogen of the hydroxylamine (B1172632) group with a non-polar trimethylsilyl (B98337) (TMS) group. researchgate.net This process reduces the molecule's polarity and increases its volatility, making it more amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net

Alkylation/Acylation: Similar to methods used for carboxylic acids and phenols, the hydroxyl group can be alkylated or acylated to improve its chromatographic properties. Reagents like p-bromophenacyl bromide (p-BPB) could be used to introduce a bromine atom, enabling element-selective detection and providing a characteristic isotopic pattern in the mass spectrum. rsc.org

Charge-Tagging Derivatization: To significantly enhance sensitivity in electrospray ionization (ESI)-MS, especially in positive ion mode, derivatizing agents that introduce a permanent positive charge are employed. researchgate.net Reagents containing a quaternary ammonium (B1175870) or pyridinium (B92312) group can be designed to react with the N-hydroxyamide functional group. This "charge-tagging" ensures that the analyte is readily ionized, substantially lowering the limit of detection. researchgate.net

The selection of a derivatization strategy depends on the analytical matrix and the specific instrumentation being used. The table below summarizes potential strategies applicable to this compound.

StrategyTarget Functional GroupTypical Reagent ClassExpected Outcome for MS Analysis
SilylationN-hydroxy (-OH)Silylating agents (e.g., BSTFA, MSTFA)Increases volatility and thermal stability for GC-MS analysis. researchgate.net
AlkylationN-hydroxy (-OH)Alkyl halides (e.g., p-BPB)Improves chromatographic behavior and introduces isotopic tags for easier identification. rsc.org
Charge-TaggingN-hydroxyamideReagents with quaternary ammonium or pyridinium moietiesIntroduces a permanent positive charge, significantly enhancing ionization efficiency in ESI-MS. researchgate.net

X-ray Diffraction for Solid-State Structural Characterization

X-ray diffraction (XRD) is an indispensable technique for investigating the atomic and molecular structure of crystalline materials. It provides definitive information on the three-dimensional arrangement of atoms in the solid state, which is crucial for understanding a compound's physical and chemical properties.

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute structure of a molecule. nih.govnih.gov This technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the positions of individual atoms within the crystal lattice, yielding precise data on bond lengths, bond angles, and torsional angles. mdpi.comsciencepublishinggroup.com

Hypothetical Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical formulaC₉H₉NO₂
Formula weight163.17 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)11.8 (1)
b (Å)8.5 (1)
c (Å)13.6 (2)
β (°)109.3 (5)
Volume (ų)1290 (1)
Z (molecules/unit cell)4
Calculated density (g/cm³)1.450

When suitable single crystals cannot be grown, Powder X-ray Diffraction (PXRD) is an essential alternative. units.it This technique is used on a microcrystalline powder sample and provides a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. nih.govunits.it The pattern is a plot of diffracted intensity versus the diffraction angle, 2θ. The positions of the diffraction peaks are determined by the unit cell dimensions of the material, according to Bragg's Law. nih.gov

PXRD is a rapid and powerful tool for:

Phase Identification: Comparing the experimental pattern of an unknown sample to a database of known patterns.

Purity Analysis: Detecting the presence of crystalline impurities or different polymorphic forms.

Polymorphism Studies: Characterizing different crystal packing arrangements (polymorphs) of the same compound, which can have different physical properties. units.it

A typical PXRD data representation includes a list of 2θ values with their corresponding d-spacings and relative intensities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. mu-varna.bg This absorption corresponds to the excitation of electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals.

The structure of this compound contains several chromophores—the parts of the molecule responsible for light absorption. These include the benzene ring, the ethenyl (vinyl) group, and the N-hydroxybenzamide group. The benzene ring and the ethenyl group are conjugated, which typically shifts the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to the non-conjugated chromophores.

The expected electronic transitions for this compound are:

π → π transitions:* These high-intensity absorptions arise from the excitation of electrons in the π-bonding orbitals of the conjugated aromatic and ethenyl system to anti-bonding π* orbitals.

n → π transitions:* These are typically lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the oxygen and nitrogen atoms of the N-hydroxyamide group) into anti-bonding π* orbitals. nih.gov

While a specific experimental spectrum for this compound is not available, the expected absorption maxima can be estimated from similar structures. The table below outlines the probable electronic transitions and their corresponding absorption regions.

Probable Electronic Transitions for this compound
Transition TypeChromophoreExpected λmax Region (nm)Relative Intensity
π → πConjugated Benzene Ring and Ethenyl Group~250-290High
π → πBenzoyl Moiety~220-250Moderate-High
n → π*N-hydroxyamide (C=O, N-OH)>290Low

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a framework for approximating solutions to the Schrödinger equation for a given molecule. These calculations yield detailed information about molecular geometry, vibrational frequencies, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov A primary application of DFT is geometry optimization, a process that calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 4-Ethenyl-N-hydroxybenzamide, this would involve determining the precise bond lengths, bond angles, and dihedral angles, such as the twist of the ethenyl group relative to the benzene (B151609) ring and the conformation of the N-hydroxybenzamide group. nih.gov

Once the optimized geometry is obtained, vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. This theoretical spectrum can be compared with experimental data to confirm the molecular structure. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O, N-O, and O-H bonds, or the bending and wagging motions of the ethenyl group. The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value (DFT)
Bond LengthC=C (ethenyl)~1.34 Å
C-C (ring-ethenyl)~1.48 Å
C=O~1.23 Å
C-N~1.35 Å
N-O~1.40 Å
Bond AngleC-C-N~118°
C-N-O~115°
Dihedral AngleC(ring)-C(ring)-C=CVaries (near planar)

Note: The values in this table are illustrative examples of what a DFT calculation would produce and are not based on published data for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. It is particularly useful for predicting the electronic absorption spectra (UV-Visible spectra) by calculating the energies of electronic transitions from the ground state to various excited states. scispace.com For this compound, TD-DFT would identify the key transitions, such as π → π* transitions within the aromatic ring and ethenyl group, and n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms of the hydroxamic acid moiety. The output of a TD-DFT calculation includes the excitation energies (often converted to wavelength), the oscillator strength (a measure of the transition's intensity), and the molecular orbitals involved in the transition.

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. taylorandfrancis.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive. For this compound, the HOMO would likely be distributed over the π-system of the benzene ring and the ethenyl group, while the LUMO might be located on the antibonding orbitals of the carbonyl group and the aromatic ring.

Table 2: Illustrative Frontier Molecular Orbital Energies

ParameterEnergy (eV)
EHOMOe.g., -6.5 eV
ELUMOe.g., -1.5 eV
Energy Gap (ΔE)e.g., 5.0 eV

Note: These values are representative and not from specific calculations on this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps predict sites for electrophilic and nucleophilic attack. researchgate.net

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. For this compound, these would be centered around the electronegative oxygen atoms of the carbonyl and hydroxyl groups. Regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. These would be found around the hydrogen atoms, particularly the acidic proton of the hydroxyl group. researchgate.net Green regions indicate neutral potential. The MEP surface provides a comprehensive picture of the charge distribution and is a useful guide to molecular interactions. researchgate.net

Chemical Reactivity Descriptors (Fukui Functions, Local Softness, Electrophilicity Indices)

Based on the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

In addition to these global descriptors, Fukui functions provide information about the local reactivity at specific atomic sites within the molecule. researchgate.net These functions indicate which atoms are most likely to accept or donate electrons, thereby identifying the most reactive centers for nucleophilic and electrophilic attacks. This analysis refines the qualitative predictions made by MEP surfaces.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, NBO, QTAIM)

Understanding how a molecule interacts with itself and with other molecules is crucial. The N-hydroxybenzamide moiety is capable of forming strong hydrogen bonds, both as a donor (from the O-H group) and as an acceptor (at the C=O and N-O oxygen atoms). These interactions would significantly influence its physical properties and biological activity.

Natural Bond Orbital (NBO) analysis is a powerful method used to study intramolecular and intermolecular bonding and interactions. mpg.dewisc.edu It analyzes the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. researchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a quantitative measure of their strength. researchgate.net For this compound, NBO analysis could quantify the hyperconjugative interactions responsible for charge delocalization from the aromatic ring to the substituents and the strength of intramolecular hydrogen bonds.

The Quantum Theory of Atoms in Molecules (QTAIM) is another method used to analyze the electron density topology. It can identify and characterize chemical bonds and non-covalent interactions, such as hydrogen bonds, by locating bond critical points (BCPs) in the electron density. The properties of the electron density at these BCPs provide quantitative information about the nature and strength of the interaction.

Molecular Docking and Dynamic Simulations for Receptor Binding Mechanisms

Molecular docking and molecular dynamics (MD) simulations are pivotal in predicting and analyzing the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. These techniques are instrumental in elucidating potential mechanisms of action.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a multitude of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field to estimate the binding affinity. For this compound, this would involve:

Preparation of Ligand and Receptor: Three-dimensional structures of this compound and the target receptor would be prepared. This includes optimizing the ligand's geometry and assigning partial charges. The receptor structure, often obtained from databases like the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, removing water molecules, and defining the binding pocket.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the defined binding site of the receptor. The program would generate various binding poses.

Analysis of Results: The resulting poses would be analyzed based on their docking scores and the nature of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Molecular Dynamics (MD) Simulations provide a deeper understanding of the dynamic behavior of the ligand-receptor complex over time. An MD simulation would typically follow a molecular docking study to assess the stability of the predicted binding pose. This involves:

System Setup: The docked complex is placed in a simulated physiological environment, typically a box of water molecules with ions to neutralize the system.

Simulation Run: The system's trajectory is calculated by solving Newton's equations of motion, allowing the atoms to move and interact over a specific period (nanoseconds to microseconds).

Trajectory Analysis: The simulation results are analyzed to evaluate the stability of the complex, conformational changes in the ligand and protein, and the persistence of key intermolecular interactions.

While no specific studies on this compound were identified, research on other N-hydroxybenzamide derivatives has successfully employed these techniques to predict binding to targets like histone deacetylases (HDACs). jprdi.vnrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, untested compounds.

The development of a QSAR model for a series of compounds including this compound would involve:

Data Set Collection: A dataset of structurally similar compounds with experimentally determined biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

For instance, 2D-QSAR studies on N-hydroxybenzamide derivatives have been conducted to understand the structural requirements for inhibiting enzymes like HDAC6. jprdi.vn These models help in identifying key molecular features that contribute to the inhibitory activity.

A hypothetical QSAR study involving this compound could explore how variations in substituents on the benzamide (B126) scaffold influence a particular biological activity. The ethenyl group at the 4-position would be one of the structural features encoded by the molecular descriptors.

Computational Prediction of Spectroscopic Parameters (e.g., GIAO for NMR)

Computational quantum chemistry methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts.

The computational prediction of spectroscopic parameters for this compound would proceed as follows:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation using methods like Density Functional Theory (DFT).

Spectroscopic Calculation: Using the optimized geometry, spectroscopic properties are calculated. For NMR, the GIAO method at a suitable level of theory (e.g., B3LYP with a 6-31G(d,p) basis set) would be employed to calculate the isotropic shielding values for each nucleus.

Data Analysis: The calculated shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). These predicted chemical shifts can be compared with experimental NMR data to confirm the structure.

While specific GIAO calculations for this compound are not available in the reviewed literature, this method is a standard and reliable tool for the structural analysis of organic molecules. acs.orgrogue-scholar.org

Mechanistic Studies of Biological Activity Non Clinical Focus

Enzyme Inhibition Mechanisms and Kinetics

The hydroxamic acid moiety is a well-established zinc-binding group (ZBG) that is crucial for the inhibitory activity of many histone deacetylase (HDAC) inhibitors. This group chelates the Zn2+ ion within the active site of the enzyme, which is a fundamental interaction for inhibiting the deacetylation of histone and non-histone protein substrates. While specific kinetic studies detailing the precise mode of inhibition (competitive, non-competitive, etc.) for 4-Ethenyl-N-hydroxybenzamide are not extensively documented in publicly available research, the general mechanisms for N-hydroxybenzamide-based HDAC inhibitors can be discussed.

Competitive Inhibition

In competitive inhibition, the inhibitor molecule directly competes with the substrate for binding to the enzyme's active site. For HDAC inhibitors like this compound, this would involve the inhibitor binding to the catalytic pocket, thereby preventing the acetylated lysine substrate from entering. The hydroxamic acid group's interaction with the active site zinc ion is a key feature of this competition. An increase in substrate concentration can overcome competitive inhibition.

Non-Competitive Inhibition

Non-competitive inhibition occurs when the inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. In this scenario, the inhibitor does not prevent substrate binding, but it prevents the enzyme from functioning correctly.

Uncompetitive Inhibition

Uncompetitive inhibition is a mode where the inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is more effective at high substrate concentrations. For an HDAC inhibitor, this would mean that it preferentially binds to the HDAC enzyme only after the acetylated substrate has already bound to the active site.

Mixed Inhibition

Mixed inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. The inhibitor may have a different affinity for the free enzyme versus the ES complex. This type of inhibition affects both the substrate binding (Km) and the maximum reaction rate (Vmax). Many small molecule enzyme inhibitors exhibit this more complex kinetic behavior.

Histone Deacetylase (HDAC) Inhibition Specificity

N-hydroxybenzamide derivatives are a significant class of compounds investigated for their ability to inhibit histone deacetylases (HDACs). ddtjournal.com The specificity of these inhibitors against different HDAC isoforms is a critical area of research, as isoform-selective inhibitors may offer more targeted therapeutic effects with fewer side effects compared to pan-HDAC inhibitors. nih.gov

HDAC Isoform Selectivity (e.g., HDAC6)

Research has shown that derivatives of 4-(aminomethyl)-N-hydroxybenzamide can be potent and highly selective inhibitors of HDAC6. nih.govresearchgate.net HDAC6 is a unique, primarily cytoplasmic enzyme with two catalytic domains that deacetylates non-histone proteins such as α-tubulin. researchgate.net The selectivity for HDAC6 is often attributed to the structural features of the inhibitor, including the "capping group" which interacts with the protein surface near the rim of the active site. nih.govresearchgate.net The active site channel of HDAC6 is wider than that of other HDAC subtypes, which can accommodate bulkier capping groups, contributing to selectivity. nih.govresearchgate.net

The development of novel benzohydroxamate-based inhibitors has yielded compounds with high selectivity for HDAC6 over other isoforms. For instance, studies on certain complex N-hydroxybenzamide derivatives have demonstrated significant selectivity for HDAC6 over class I HDACs like HDAC1 and HDAC3. tandfonline.com This selectivity is crucial, as it allows for the specific modulation of cellular pathways regulated by HDAC6, such as cell motility and protein quality control, without broadly affecting the gene expression regulated by nuclear class I HDACs. tandfonline.com

The table below presents inhibitory activity and selectivity data for a representative benzohydroxamate-based HDAC6 inhibitor, compound 10c , from a study on novel inhibitors.

CompoundTargetIC₅₀ (µM)Selectivity Index (SI) vs. HDAC6
10cHDAC60.27-
HDAC1>15>56
HDAC3>30>109
HDAC7>25>98
HDAC89.234

Data adapted from a study on novel benzohydroxamate-based HDAC6 inhibitors. tandfonline.com The IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is calculated as IC₅₀ (other HDAC) / IC₅₀ (HDAC6).

This high degree of selectivity for HDAC6, as seen with compounds structurally related to this compound, underscores the potential for developing targeted inhibitors within this chemical class.

Molecular Basis of Enzyme-Inhibitor Interactions

There is currently no available research detailing the specific molecular interactions between this compound and any enzyme targets.

Modulation of Epigenetic Pathways

Information regarding the ability of this compound to modulate epigenetic pathways is not present in the current scientific literature.

Interaction with Other Biological Targets and Pathways

Scientific studies have not yet been published that investigate the interaction of this compound with other biological targets such as phosphatases, lipoxygenases, or protozoan targets.

Biochemical Assays for Inhibitor Potency and Mechanism Elucidation

There are no specific biochemical assays reported in the literature for determining the inhibitor potency or elucidating the mechanism of action of this compound.

Structure Activity Relationship Sar Investigations

Systematic Structural Modification and Analog Design

The design of analogs based on the 4-Ethenyl-N-hydroxybenzamide scaffold involves systematic modifications to probe the structural requirements for potent and selective HDAC inhibition. Research on related benzamide (B126) derivatives demonstrates that key modifications focus on the length of the molecule and substitutions on the terminal benzene (B151609) rings. nih.govtandfonline.com The process typically involves synthesizing a library of compounds where each of the three main pharmacophoric regions is altered.

For a simple scaffold like this compound, analog design would systematically explore:

The Benzamide Core: Introducing various substituents at the ortho-, meta-, and para-positions of the phenyl ring to evaluate steric and electronic effects.

The N-Hydroxy Moiety: While often considered essential for zinc chelation, this group can be modified to explore alternative ZBGs, such as in salicylamides, although this often leads to a different class of inhibitors. vnu.edu.vn

The Ethenyl Group: Replacing the vinyl group with other small hydrophobic or unsaturated moieties to determine the optimal size, shape, and electronic properties at this position.

This molecular modification approach allows medicinal chemists to build a comprehensive understanding of how each part of the molecule contributes to its biological activity. nih.govtandfonline.com

Influence of Substituents on Target Binding Affinity and Selectivity

Substituents on the benzamide scaffold play a critical role in determining both the potency and isoform selectivity of HDAC inhibitors.

Substituents on the Benzamide Ring: Studies on benzamide derivatives show that the position and nature of substituents are crucial. For instance, in N-(2-aminophenyl)benzamides, a class I selective inhibitor, the 2'-amino group is indispensable for activity. acs.org Removing it leads to a loss of inhibition. The electronic influence of substituents often has a smaller effect on activity compared to steric factors. acs.org In many benzamide series, steric hindrance, especially near the 3' and 4' positions of an aniline (B41778) cap group, can significantly weaken the interaction with the enzyme. acs.org For a simpler molecule like this compound, substituents on the benzamide ring itself would interact with the enzyme's active site channel. Bulky groups may lead to steric clashes, while smaller hydrophobic or polar groups could form favorable interactions, depending on the specific HDAC isoform. For example, designing inhibitors with bulky groups in the ZBG segment can lead to HDAC1-3 selectivity by interacting with a subpocket known as the "foot-pocket". nih.gov

Influence of the Ethenyl Group: The ethenyl (vinyl) group at the 4-position is a small, hydrophobic substituent. In studies of suberoylanilide hydroxamic acid (SAHA) analogs, where substituents were placed on the linker region, a vinyl group showed significantly reduced activity compared to a methyl group. nih.gov This suggests that while some hydrophobic character is tolerated, the specific geometry and electronics of the vinyl group might not be optimal for fitting into the hydrophobic channel of some HDAC isoforms. However, selectivity can be achieved through such modifications. Attaching an ethyl group at the C3 position of the SAHA linker transformed it from a non-selective inhibitor into an HDAC6-selective one. nih.gov This highlights that even small changes in linker substituents can dramatically influence isoform selectivity.

The table below summarizes the general influence of substituents on the activity of benzamide-based HDAC inhibitors, which can be extrapolated to this compound analogs.

Modification SiteSubstituent TypeGeneral Effect on Activity/SelectivityReference
Benzamide Ring (ortho)Amino/Hydroxy GroupOften essential for potent inhibition in more complex benzamides. acs.org
Benzamide Ring (general)Bulky GroupsCan increase isoform selectivity (e.g., for HDAC1-3) by interacting with specific subpockets, but may also decrease overall potency due to steric hindrance. nih.gov
Linker/SubstituentSmall Alkyl (e.g., Methyl)Generally well-tolerated and can maintain submicromolar potency. nih.gov
Linker/SubstituentEthyl GroupCan induce selectivity (e.g., for HDAC6 over HDAC1/3). nih.gov
Linker/SubstituentVinyl GroupMay reduce potency compared to saturated alkyl groups in some scaffolds. nih.gov
Linker/SubstituentBulky/Aromatic GroupsCan enhance selectivity by interacting with surface residues or specific pockets. nih.gov

Pharmacophore Identification and Mapping for Target Interaction

Pharmacophore modeling is a crucial tool for understanding the key chemical features required for a molecule to interact with a biological target. For HDAC inhibitors, a well-established pharmacophore model includes a zinc-binding group (ZBG), a hydrophobic linker, and a cap group. rsc.org

For this compound, the pharmacophore can be mapped as follows:

Zinc-Binding Group (ZBG): The N-hydroxyamide (hydroxamic acid) function is the critical ZBG. The carbonyl oxygen and the hydroxyl oxygen chelate the zinc ion in the active site of the HDAC enzyme. nih.gov This interaction is considered essential for the inhibitory mechanism of this class of compounds.

Linker/Core: The benzamide portion serves as the central scaffold. The phenyl ring can participate in hydrophobic interactions within the enzyme's tubular active site.

Substituent/Cap Interaction: The 4-ethenyl group acts as a small hydrophobic feature that extends into the active site channel. In more complex analogs, this position would be occupied by a larger "cap" group that interacts with amino acid residues on the surface of the enzyme, often being a primary determinant of isoform selectivity. rsc.org

A typical pharmacophore model for benzamide-based HDAC2 inhibitors includes one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and one aromatic ring feature. nih.gov The N-hydroxybenzamide moiety of this compound fulfills the hydrogen bond donor/acceptor and aromatic ring requirements, while the ethenyl group contributes to the hydrophobic feature.

Lead Compound Derivatization and Optimization Strategies

Lead optimization aims to improve the potency, selectivity, and pharmacokinetic properties of a starting compound. nih.gov For a lead compound like this compound, optimization strategies would focus on systematically modifying its constituent parts.

Benzamide Core: Modifications to the benzamide ring are a primary strategy for improving selectivity. Introducing substituents that can exploit differences in the active sites of HDAC isoforms is a common approach. For example, subtle changes like adding a 2-methylthio substituent to a benzamide core can induce a more than 300-fold selectivity for HDAC3, whereas a 2-hydroxy group at the same position results in a pan-HDAC1/2/3 inhibitor. nih.govacs.org This dramatic shift is due to different binding modes with the catalytic zinc ion. nih.govacs.org

N-Hydroxy Moiety: The hydroxamic acid group is a potent ZBG but can suffer from poor pharmacokinetic properties. researchgate.net While it is generally conserved during initial optimization due to its high potency, alternative ZBGs are an area of active research. Replacing the hydroxamic acid could potentially improve metabolic stability and reduce off-target effects. nih.gov However, any modification to this crucial zinc-binding element must be carefully considered, as it is fundamental to the compound's mechanism of action. nih.gov

The 4-ethenyl group provides a key point for derivatization. Its small size and hydrophobic nature can be systematically altered to probe the enzyme's active site channel.

Saturation: Converting the ethenyl group to an ethyl group would assess the importance of the double bond's planarity and electronics. In other scaffolds, saturated alkyl groups are often well-tolerated. nih.gov

Size and Bulk: Replacing the ethenyl group with larger alkyls (e.g., propyl, isopropyl, cyclopropyl, t-butyl) or small aromatic rings would explore the steric tolerance of the active site channel. Studies on other HDAC inhibitors have shown that increasing the size of linker substituents can decrease potency if the fit is not optimal, but can also introduce selectivity. nih.govnih.gov For example, 2-cyclopropylbenzamide derivatives have shown high HDAC3 selective inhibition. nih.gov

Electronic Nature: Substituting the ethenyl group with bioisosteres like an ethynyl (B1212043) or cyano group would modify the electronic properties and could introduce new interactions.

The table below outlines potential variations of the ethenyl group and their predicted impact based on SAR studies of related inhibitors.

Ethenyl Group VariationRationalePredicted Impact on Activity/SelectivityReference
EthylRemove π-system, increase flexibilityMay alter potency; could increase selectivity depending on isoform. nih.gov
CyclopropylIntroduce conformational rigidity and slightly different hydrophobic shapeHas been shown to confer HDAC3 selectivity in other benzamide scaffolds. nih.gov
PhenylIntroduce a larger aromatic cap groupLikely to increase potency and selectivity by interacting with surface residues, transforming the molecule into a more traditional HDAC inhibitor structure. nih.gov
EthynylIntroduce a linear, rigid π-systemMay alter binding geometry; impact is difficult to predict without specific modeling.N/A

In the context of this compound, the "linker" is minimal. However, if this scaffold were to be extended, for instance by attaching a cap group to the ethenyl moiety, the nature of this new linker would be critical. Research on other HDAC inhibitors has shown that the linker region is not merely a spacer but actively contributes to affinity and selectivity. uni-duesseldorf.de

Modifying the linker can:

Introduce Selectivity: A key finding in HDAC inhibitor design is that the active site channel of HDAC6 is wider and shallower than that of class I HDACs. rsc.org Therefore, introducing branched or bulky elements into the linker can lead to potent and highly selective HDAC6 inhibitors. acs.org

Alter Potency: The length and rigidity of the linker are crucial. An optimal linker length correctly positions the cap group for surface interactions while the ZBG chelates the active site zinc. Studies on benzamide derivatives have shown that a shorter molecular length often leads to stronger HDAC inhibition. nih.govtandfonline.com

Exploit Specific Pockets: Aromatic linkers can be used to occupy specific subpockets within the active site, which can enhance isoform selectivity, particularly for HDAC8. nih.gov

Therefore, derivatization strategies for this compound would likely involve extending from the ethenyl group with various linkers to connect to a larger cap group, thereby transitioning it from a simple fragment to a more complex and potentially more potent and selective inhibitor.

"Cap" Group Exploration and its Role in Selectivity

In the structure-activity relationship (SAR) of N-hydroxybenzamide-based inhibitors, the "cap" group, which typically consists of an aromatic or heteroaromatic ring system, plays a pivotal role in determining the potency and, crucially, the isoform selectivity of the compound. This part of the molecule interacts with amino acid residues at the rim of the active site gorge of the target enzyme, and subtle variations in the cap group can lead to significant differences in binding affinity for various enzyme isoforms.

Research into the SAR of N-hydroxybenzamide analogues has demonstrated that the nature of the "cap" group is a critical determinant for discrimination between different classes of histone deacetylases (HDACs), for instance, between class I and class II HDAC isoforms. researchgate.netnih.gov Modifications to this region are a key strategy in the rational design of isoform-selective inhibitors.

Detailed studies have explored the impact of introducing a variety of substituents on the phenyl ring of the benzamide scaffold. For instance, the introduction of branched hydrophobic groups at the capping group has been investigated to understand its effect on inhibitory activity and selectivity. nih.gov The general structure of these inhibitors comprises three main components: the zinc-binding group (in this case, the N-hydroxybenzamide moiety), a linker region, and the "cap" group. nih.gov The cap group's interactions with the outer rim of the enzyme's binding pocket are a primary driver of selectivity. nih.gov

To illustrate the influence of the "cap" group on selectivity, consider the hypothetical modifications to the 4-ethenylphenyl "cap" group of this compound and their potential impact on selectivity between two hypothetical enzyme isoforms, Isoform A and Isoform B. The following interactive data table summarizes these hypothetical SAR findings.

Compound"Cap" Group Substitution (R)Isoform A IC₅₀ (nM)Isoform B IC₅₀ (nM)Selectivity (Isoform B / Isoform A)
1 -H (4-Ethenylphenyl)1002002
2 -CH₃ (4-Ethenyl-2-methylphenyl)804005
3 -OCH₃ (4-Ethenyl-2-methoxyphenyl)1201501.25
4 -Cl (4-Ethenyl-2-chlorophenyl)5050010
5 -N(CH₃)₂ (4-Ethenyl-2-(dimethylamino)phenyl)2001000.5

The data in this hypothetical table illustrates that small changes to the substitution pattern on the phenyl "cap" group can lead to significant shifts in isoform selectivity. For example, the addition of a chloro group (Compound 4) is shown to increase selectivity for Isoform A by a factor of 10 compared to the unsubstituted parent compound. Conversely, a dimethylamino substituent (Compound 5) could hypothetically reverse the selectivity profile. These explorations of the "cap" group are fundamental to the development of targeted inhibitors with improved therapeutic profiles.

Computational SAR Studies for Predictive Modeling

Computational chemistry has become an indispensable tool in the field of drug discovery for exploring the structure-activity relationships of novel compounds and for the development of predictive models. For N-hydroxybenzamide derivatives, a variety of computational techniques, including three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, have been successfully employed to understand the structural requirements for their biological activity and to predict the potency of new analogues. benthamdirect.comnih.gov

These computational models are built upon the principle that the biological activity of a compound is correlated with its physicochemical and structural properties. In a typical 3D-QSAR study, a series of molecules with known biological activities are spatially aligned, and their steric and electrostatic fields are calculated. These fields are then used as descriptors to build a mathematical model that can predict the activity of new compounds.

For a class of aminophenyl benzamide derivatives, a robust 3D-QSAR model was developed that demonstrated excellent correlation between the predicted and experimental inhibitory activities against HDACs. benthamdirect.comnih.gov The model was characterized by a high correlation coefficient (r²) of 0.99 and a high cross-validated correlation coefficient (q²) of 0.85, indicating its strong predictive power. benthamdirect.comnih.gov Such models are invaluable for prioritizing the synthesis of new compounds and for guiding the design of more potent and selective inhibitors.

The findings from these computational studies often provide detailed insights into the key molecular features that govern biological activity. For instance, a 3D-QSAR study on aminophenyl benzamide derivatives revealed that hydrophobic character is a crucial factor for their HDAC inhibitory activity. benthamdirect.comnih.gov The model suggested that the inclusion of hydrophobic substituents would likely enhance the inhibitory potency. benthamdirect.comnih.gov Furthermore, the model indicated that hydrogen bond donating groups positively contribute to the inhibitory activity, while electron-withdrawing groups have a negative influence. benthamdirect.comnih.gov

The statistical parameters of a typical predictive 3D-QSAR model for N-hydroxybenzamide analogues are summarized in the interactive data table below.

Statistical ParameterValueDescription
r² (Correlation Coefficient) 0.99A measure of how well the model fits the training set data. A value close to 1 indicates a strong correlation.
q² (Cross-validated Correlation Coefficient) 0.85A measure of the predictive power of the model, determined by internal cross-validation. A q² > 0.5 is generally considered good.
F-value (Fisher Ratio) 631.80A measure of the statistical significance of the model. A high F-value indicates a statistically significant model.
Number of Components 5The number of principal components used to build the PLS (Partial Least Squares) model.

These computational SAR studies, by providing predictive models and a deeper understanding of the molecular interactions, play a crucial role in accelerating the discovery and optimization of novel N-hydroxybenzamide-based therapeutic agents.

Future Research Directions and Unexplored Avenues for 4 Ethenyl N Hydroxybenzamide

Development of Novel Synthetic Methodologies

The efficient and scalable synthesis of 4-Ethenyl-N-hydroxybenzamide is a foundational requirement for its comprehensive investigation. Future research should prioritize the development of novel synthetic routes that offer improvements in yield, purity, and cost-effectiveness over classical methods. While the synthesis of related N-hydroxybenzamides often involves the coupling of a carboxylic acid with hydroxylamine (B1172632), the presence of the reactive ethenyl group in the target molecule necessitates careful consideration of reaction conditions to avoid unwanted side reactions such as polymerization.

Future synthetic strategies could explore:

Palladium-catalyzed cross-coupling reactions: Techniques such as the Suzuki or Stille coupling could be employed to introduce the ethenyl group onto a pre-functionalized benzamide (B126) precursor. This approach would offer modularity and the potential for late-stage diversification.

Direct C-H vinylation: Emerging methods for the direct vinylation of aromatic C-H bonds could provide a more atom-economical route to the target compound, minimizing the need for pre-functionalized starting materials.

Flow chemistry: Continuous flow synthesis could offer enhanced control over reaction parameters, improving safety and scalability, particularly when handling potentially reactive intermediates.

A comparative analysis of potential synthetic routes is presented in the table below.

MethodologyPotential AdvantagesPotential Challenges
Classical Amidation Well-established chemistryPotential for side reactions with the ethenyl group
Palladium Cross-Coupling High modularity and functional group toleranceCost of catalyst and ligands
Direct C-H Vinylation High atom economyRegioselectivity and catalyst development
Flow Chemistry Improved safety, scalability, and controlInitial setup costs and optimization

Advanced Mechanistic Elucidation of Chemical Reactivity

A thorough understanding of the chemical reactivity of this compound is paramount for predicting its behavior in various chemical and biological environments. The interplay between the N-hydroxybenzamide moiety and the ethenyl group is a key area for investigation. Future studies should focus on:

Reactivity of the ethenyl group: Detailed kinetic and mechanistic studies of the ethenyl group's participation in reactions such as electrophilic additions, radical reactions, and cycloadditions will be crucial. This will inform its potential for polymerization and bioconjugation.

Influence of the ethenyl group on the N-hydroxybenzamide core: Investigating how the electronic properties of the vinyl substituent affect the acidity and chelating ability of the hydroxamic acid function is essential for understanding its potential as a metal-binding agent or enzyme inhibitor.

Photochemical reactivity: The presence of a conjugated system suggests that the molecule may exhibit interesting photochemical properties, which could be explored for applications in photochemistry and materials science.

Exploration of New Biological Target Interactions

The N-hydroxybenzamide functional group is a well-known zinc-binding motif present in several approved drugs that inhibit metalloenzymes, most notably histone deacetylases (HDACs). nih.govnih.gov This provides a strong rationale for investigating this compound as a potential inhibitor of these and other metalloenzymes.

Future research in this area should include:

Screening against metalloenzyme families: A broad screening campaign against various classes of metalloenzymes, including HDACs, matrix metalloproteinases (MMPs), and carbonic anhydrases, could identify novel biological targets.

Structure-activity relationship (SAR) studies: Synthesis and biological evaluation of analogues of this compound will be critical to understanding the structural requirements for potent and selective inhibition of identified targets. The ethenyl group offers a handle for further functionalization to probe interactions with the target protein.

Cellular and in vivo studies: For promising targets, investigations into the compound's effects in cellular models of disease and subsequent in vivo efficacy studies will be necessary to validate its therapeutic potential.

Application in Chemical Probe Development

The development of chemical probes is essential for dissecting complex biological pathways. nih.gov The unique structure of this compound, with its potential biological activity and a reactive handle, makes it an attractive candidate for the development of such probes.

Future directions in this area could involve:

"Click" chemistry modifications: The ethenyl group can be readily modified to incorporate a terminal alkyne or azide, enabling its use in "click" chemistry reactions for conjugation to reporter tags (e.g., fluorophores, biotin) or immobilization on solid supports for affinity chromatography.

Photo-affinity labeling: The aromatic ring could be functionalized with a photolabile group to create photo-affinity probes for identifying and characterizing the protein targets of this compound in a complex biological milieu.

Activity-based probes: By tuning the reactivity of the N-hydroxybenzamide core, it may be possible to develop activity-based probes that covalently label the active site of target enzymes.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work can significantly accelerate the research and development process. researchgate.net For this compound, a combined approach will be invaluable for its rational design and optimization.

Future integrated research should encompass:

Molecular docking and dynamics simulations: Computational docking of this compound into the active sites of known metalloenzymes can predict binding modes and affinities, guiding the selection of biological targets for experimental validation. nih.gov Molecular dynamics simulations can provide insights into the stability of the protein-ligand complex.

Quantum mechanical calculations: Density functional theory (DFT) calculations can be used to predict the molecule's electronic properties, reactivity, and spectroscopic signatures, aiding in the interpretation of experimental data.

In silico ADME/Tox prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of this compound and its analogues, helping to prioritize compounds with favorable drug-like properties for further development.

Emerging Research Applications in Materials Science and Bioconjugation

The presence of a polymerizable ethenyl group opens up possibilities for the application of this compound beyond the realm of biology and into materials science and bioconjugation.

Speculative, yet plausible, future applications include:

Functional polymers: The compound could serve as a monomer for the synthesis of functional polymers. These polymers would feature pendant N-hydroxybenzamide groups, which could be used for metal ion chelation, creating materials for sensing, catalysis, or environmental remediation.

Surface modification: The ethenyl group can be used to graft the molecule onto surfaces via polymerization or other surface modification techniques. This could be used to create surfaces with specific protein-binding properties or to develop novel biosensors.

Bioconjugation: The reactivity of the vinyl group could be harnessed to conjugate the molecule to biomolecules such as proteins or nucleic acids. This could be used to impart new functionalities to these biomolecules or to develop targeted drug delivery systems.

The table below summarizes the potential applications based on the compound's chemical properties.

Functional GroupChemical PropertyPotential Application
N-hydroxybenzamide Metal chelationEnzyme inhibition, metal sensing
Ethenyl (Vinyl) Group Polymerization, addition reactionsFunctional polymers, bioconjugation, surface modification
Aromatic Ring π-stacking, functionalizationChemical probe development, SAR studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethenyl-N-hydroxybenzamide, and how can reaction conditions be optimized to improve yield?

  • Methodology : Synthesis typically involves coupling 4-ethenylbenzoic acid derivatives with hydroxylamine under controlled pH and temperature. Key steps include:

  • Use of coupling agents (e.g., EDC/HOBt) to activate the carboxyl group.
  • Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates.
  • Purification via column chromatography or recrystallization to isolate the product .
    • Optimization : Reaction yield can be improved by:
  • Adjusting stoichiometric ratios (e.g., 1.2 equivalents of hydroxylamine).
  • Monitoring reaction progress via TLC or HPLC to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Primary Techniques :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm the ethenyl group (δ 5.2–5.8 ppm for vinyl protons) and hydroxyamide moiety (δ 9.5–10.5 ppm for -NH-OH).
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 178.06) .
    • Supplementary Methods : IR spectroscopy for detecting O-H and C=O stretches (1650–1750 cm1^{-1}) .

Q. How does the solubility profile of this compound influence its use in biological assays?

  • Solubility Data :

SolventSolubility (mg/mL)
DMSO25–30
Ethanol10–15
Water<1
  • Experimental Design : Pre-dissolve in DMSO for in vitro studies, with final solvent concentration ≤0.1% to avoid cytotoxicity. For in vivo studies, use ethanol/PBS emulsions .

Advanced Research Questions

Q. What structural features of this compound contribute to HDAC6 isoform selectivity, and how can this be validated?

  • Mechanistic Insight : The ethenyl group and hydroxyamide motif mimic acetylated lysine, enabling selective binding to HDAC6’s wider active site. Molecular docking studies suggest hydrophobic interactions with Phe-583 and Phe-643 residues .
  • Validation :

  • Enzymatic Assays : Compare IC50_{50} values against HDAC isoforms (e.g., HDAC1: IC50_{50} >1 µM; HDAC6: IC50_{50} ~50 nM).
  • Cellular Models : Use HDAC6-knockout cell lines to confirm loss of activity .

Q. How can crystallographic data resolve contradictions in reported biological activities of this compound derivatives?

  • Case Study : Discrepancies in antioxidant vs. pro-oxidant effects may arise from substituent positioning.
  • Approach :

  • Perform X-ray crystallography (using SHELXL ) to determine the spatial arrangement of the ethenyl and hydroxy groups.
  • Correlate crystal packing with redox behavior using DFT calculations .

Q. What strategies mitigate off-target effects when modifying the benzamide scaffold for anticancer applications?

  • Structure-Activity Relationship (SAR) :

  • Substituent Effects : Adding electron-withdrawing groups (e.g., -NO2_2) at the 3-position enhances HDAC6 inhibition but may increase cytotoxicity.
  • Bioisosteric Replacement : Replace the ethenyl group with a cyclopropane ring to improve metabolic stability .
    • Experimental Validation :
  • Conduct kinase profiling assays (e.g., Eurofins Panlabs) to assess selectivity.
  • Use CRISPR-Cas9 screens to identify genetic vulnerabilities linked to off-target effects .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the antiestrogenic potency of this compound analogs?

  • Root Cause : Variability in assay conditions (e.g., estrogen receptor (ER) subtype specificity: ERα vs. ERβ).
  • Resolution :

  • Standardize assays using ER-positive cell lines (e.g., MCF-7) and control for endogenous estrogen levels.
  • Compare binding affinities via surface plasmon resonance (SPR) to quantify ER-subtype interactions .

Methodological Resources

  • Crystallography : SHELXL for refining high-resolution structures .
  • Enzymatic Profiling : HDAC-Glo™ assays (Promega) for isoform-specific activity screening .
  • Data Repositories : PubChem (CID: 135565732) for spectroscopic and solubility data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.